molecular formula C26H23Cl2N3O3S2 B11526405 N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide

N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide

Cat. No.: B11526405
M. Wt: 560.5 g/mol
InChI Key: WVEXRZAUFRFCFF-UHFFFAOYSA-N
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Description

N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE is a complex organic compound that features a benzothiazole core, a butoxyphenyl group, and a dichlorobenzamide moiety

Properties

Molecular Formula

C26H23Cl2N3O3S2

Molecular Weight

560.5 g/mol

IUPAC Name

N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide

InChI

InChI=1S/C26H23Cl2N3O3S2/c1-2-3-12-34-19-8-5-17(6-9-19)29-24(32)15-35-26-31-22-11-7-18(14-23(22)36-26)30-25(33)20-10-4-16(27)13-21(20)28/h4-11,13-14H,2-3,12,15H2,1H3,(H,29,32)(H,30,33)

InChI Key

WVEXRZAUFRFCFF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group is introduced via a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with an amine or thiol group on the benzothiazole core.

    Final Coupling: The final step involves coupling the benzothiazole derivative with 2,4-dichlorobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds (e.g., Grignard reagents) are used under conditions like reflux or in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Industry

    Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.

    Electronics: It can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes. The pathways involved may include signal transduction, cell cycle regulation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE
  • N-[2-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE

Uniqueness

N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE is unique due to the presence of the butoxy group, which can influence its lipophilicity, binding affinity, and overall biological activity. The dichlorobenzamide moiety also contributes to its distinct chemical and physical properties, making it a versatile compound for various applications.

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